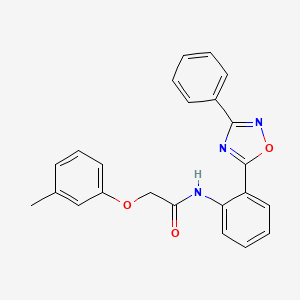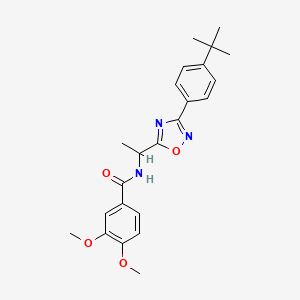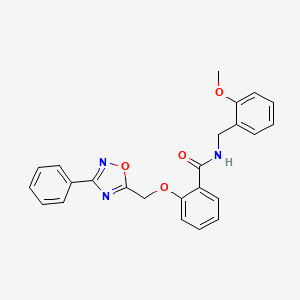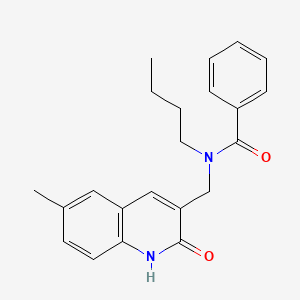
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as POA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. POA is a member of the oxadiazole family and has been found to exhibit promising biological activities, making it a subject of interest in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In particular, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been found to interact with ion channels, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been found to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate ion channel activity. In vivo studies have demonstrated the potential of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide as an anticancer and anti-inflammatory agent, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has several advantages for laboratory experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is also stable under various conditions, making it suitable for long-term storage and handling. However, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, including the development of new synthetic methods for N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide derivatives with improved properties and activities. Further studies are also needed to elucidate the mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide and its potential applications in drug discovery and materials science. In addition, the biological effects of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide on different cell types and tissues need to be investigated to better understand its pharmacological potential.
Synthesemethoden
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained through purification and isolation steps. The chemical structure of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to interact with various enzymes and proteins, including kinases and ion channels, leading to potential applications in drug discovery. In materials science, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)28-15-21(27)24-20-13-6-5-12-19(20)23-25-22(26-29-23)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOIIUCLJSNDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)




![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


